molecular formula C8H15ClN4 B2453085 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride CAS No. 1423032-62-5

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Cat. No. B2453085
CAS RN: 1423032-62-5
M. Wt: 202.69
InChI Key: UVSZCXABWHAAPO-UHFFFAOYSA-N
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Description

“4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a synthetic organic compound with the CAS Number: 1423032-62-5 . It has a molecular weight of 202.69 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is 1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a powder . It has a molecular weight of 202.69 .

Scientific Research Applications

Drug Discovery and Development

The 1,2,3-triazole ring system is versatile and can be easily synthesized via copper-catalyzed click reactions. Researchers have explored its potential in drug discovery due to its diverse biological activities. These include antibacterial, antimalarial, and antiviral effects . Investigating the interaction of this compound with acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, could offer new therapeutic options for neurodegeneration.

Antiproliferative Effects

Combining 1,2,3-triazoles with other functional groups has led to promising antiproliferative agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated noteworthy effects against human acute myeloid leukemia (AML) cells .

Mechanism of Action

Target of Action

The primary target of 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90 by binding to it . Preliminary HSP90 binding assay showed that compounds with similar structure exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90 and its client proteins . HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins involved in tumorigenesis . This results in anti-proliferative activities, particularly observed in certain cell lines .

properties

IUPAC Name

4-(triazol-1-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-3-9-4-2-8(1)7-12-6-5-10-11-12;/h5-6,8-9H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZCXABWHAAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

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